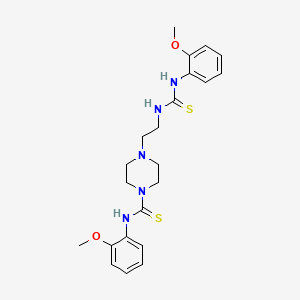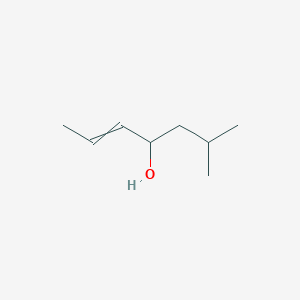
6-Methylhept-2-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylhept-2-en-4-ol is an organic compound with the molecular formula C8H16O. It is a type of alcohol characterized by the presence of a double bond and a methyl group on the heptane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylhept-2-en-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of 6-methylhept-2-en-4-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce the desired alcohol .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 6-methylhept-2-en-4-one. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
6-Methylhept-2-en-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 6-methylheptane-2,4-diol using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 6-Methylhept-2-en-4-one
Reduction: 6-Methylheptane-2,4-diol
Substitution: 6-Methylhept-2-en-4-yl chloride or bromide
Scientific Research Applications
6-Methylhept-2-en-4-ol has a wide range of applications in scientific research:
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylhept-2-en-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-Methylhept-2-en-4-one
- 6-Methylheptane-2,4-diol
- 6-Methylhept-2-en-4-yl chloride
Uniqueness
6-Methylhept-2-en-4-ol is unique due to its specific structure, which includes a double bond and a hydroxyl group on the heptane chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
6-methylhept-2-en-4-ol |
InChI |
InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
RQAFKZOPSRTJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


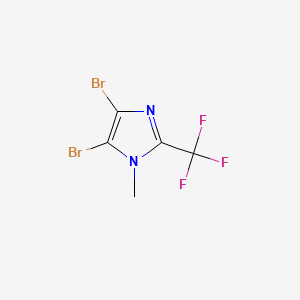
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B12510495.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)
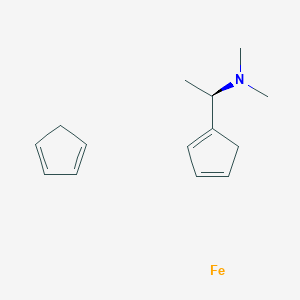
![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)

![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
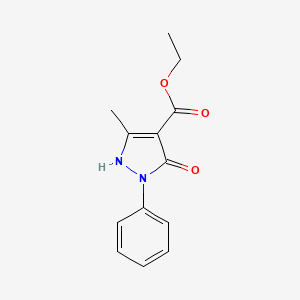
![2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)
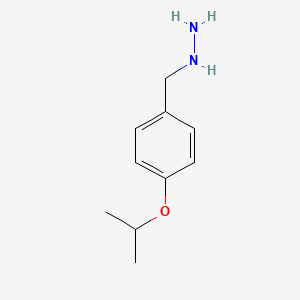
![2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone](/img/structure/B12510557.png)
